

Doxpicomine: A Technical Guide to its Chemical Structure and Pharmacological Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Abstract

Doxpicomine is a mild opioid analgesic that has been investigated for its potential in pain management. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **Doxpicomine**. The document summarizes key quantitative data, details experimental methodologies from preclinical and clinical studies, and presents visual representations of relevant biological pathways and experimental workflows. This guide is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Chemical Structure and Identifiers

Doxpicomine, also known as Doxpicodin or Doxpizodine, is chemically identified as 1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3-ylmethanamine. Its chemical structure is characterized by a pyridine ring and a 1,3-dioxane ring linked by a dimethylaminomethyl bridge.



Identifier	Value	
IUPAC Name	1-(1,3-dioxan-5-yl)-N,N-dimethyl-1-pyridin-3- ylmethanamine	
Molecular Formula	C12H18N2O2	
Molecular Weight	222.288 g/mol	
CAS Number	62904-71-6	
SMILES	CN(C)C(C1COCOC1)C2=CN=CC=C2	

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for **Doxpicomine** is not readily available in the public domain, some key computed and experimental values have been reported.

Property	Value	Source
Molecular Weight	222.288 g/mol	Wikipedia
XlogP3	1.6	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	4	PubChem

Pharmacological Properties

Doxpicomine is classified as a mild opioid analgesic. Its primary mechanism of action is as an agonist at the mu (μ)-opioid receptor.

Mechanism of Action

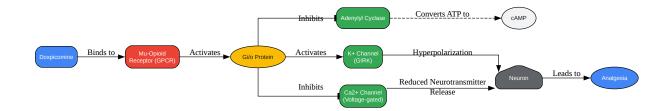


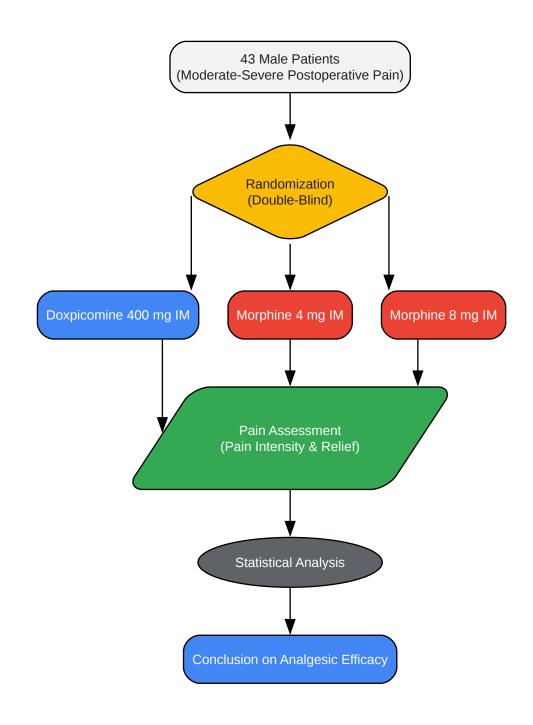




As a mu-opioid receptor agonist, **Doxpicomine** mimics the action of endogenous opioids (e.g., endorphins) by binding to and activating mu-opioid receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that ultimately leads to the analgesic effects.









Click to download full resolution via product page

• To cite this document: BenchChem. [Doxpicomine: A Technical Guide to its Chemical Structure and Pharmacological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1513011#chemical-structure-and-properties-of-doxpicomine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com